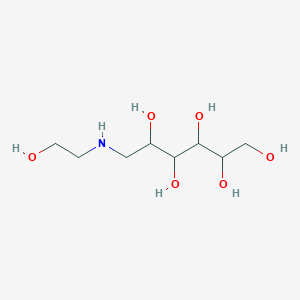
1-Deoxy-1-(hydroxyethylamino)-D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Deoxy-1-(hydroxyethylamino)-D-glucitol is a derivative of D-glucose, where the hydroxyl group at the first carbon is replaced by a hydroxyethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol typically involves the reaction of D-glucose with hydroxyethylamine under specific conditions. One common method involves the use of a reductive amination process, where D-glucose is first oxidized to form an intermediate, which then reacts with hydroxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
1-Deoxy-1-(hydroxyethylamino)-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyethylamino group.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .
科学研究应用
1-Deoxy-1-(hydroxyethylamino)-D-glucitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing into its potential as a therapeutic agent for conditions such as diabetes and cancer
作用机制
The mechanism of action of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor .
相似化合物的比较
Similar Compounds
1-Deoxynojirimycin: Known for its α-glucosidase inhibitory activity, used in diabetes treatment.
1-Deoxy-1-acetylamino-beta-D-gluco-2-heptulopyranosonamide: Another derivative with potential therapeutic applications.
Uniqueness
1-Deoxy-1-(hydroxyethylamino)-D-glucitol is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxyethylamino group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVOQJUFSROBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(C(C(C(CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
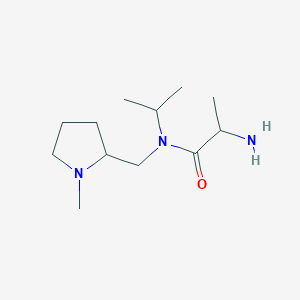
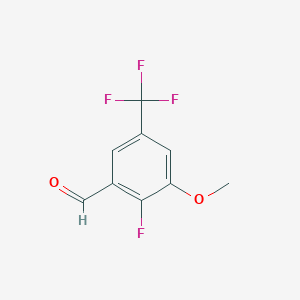
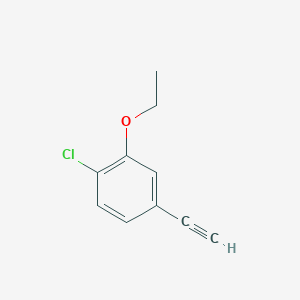

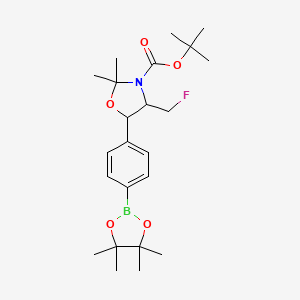
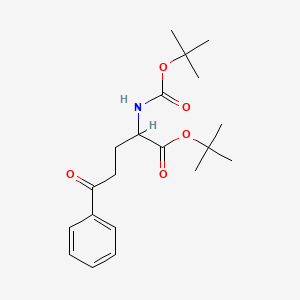
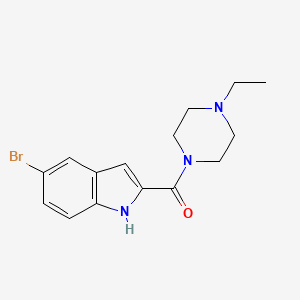
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)
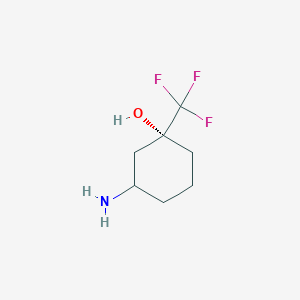
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)

